

An In-depth Technical Guide to the Therapeutic Potential of LP-184

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Compound of Interest		
Compound Name:	LP-65	
Cat. No.:	B15623257	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "LP-65" remains unidentified in publicly available scientific literature and clinical trial databases, extensive information exists for LP-184, a promising clinical-stage oncology agent developed by Lantern Pharma. This guide provides a comprehensive technical overview of LP-184, focusing on its therapeutic targets, mechanism of action, and preclinical and clinical findings, structured to meet the needs of researchers and drug development professionals. LP-184 is a next-generation acylfulvene, a class of synthetically lethal small molecules designed to selectively target solid tumors with specific DNA damage repair (DDR) deficiencies.[1]

Core Therapeutic Target: Tumors with DNA Damage Repair (DDR) Deficiencies

The primary therapeutic targets of LP-184 are cancer cells exhibiting deficiencies in their DNA damage repair pathways, particularly homologous recombination (HR) deficiency.[2][3] This targeted approach is based on the principle of synthetic lethality, where the drug induces irreparable DNA damage in cancer cells that have lost one of their key DNA repair mechanisms, while sparing healthy cells with intact repair pathways.

Key Biomarkers for LP-184 Sensitivity:



- Prostaglandin Reductase 1 (PTGR1) Overexpression: LP-184 is a prodrug that requires
 activation by the oxidoreductase enzyme PTGR1.[2][3][4][5] Tumors with high levels of
 PTGR1 expression are more efficient at converting LP-184 into its active, DNA-alkylating
 form, making PTGR1 a critical biomarker for predicting sensitivity.[2][3][5][6] In the Phase 1a
 clinical trial, high PTGR1 expression was observed in 87.5% of patient tumor samples.[7]
- Homologous Recombination Deficiency (HRD): Cancers with mutations in genes essential
 for homologous recombination, such as BRCA1, BRCA2, and ATM, are highly susceptible to
 LP-184.[2][3] Depletion of BRCA2 or ATM has been shown to increase sensitivity to LP-184
 by up to 12-fold.[2][3]
- Other DDR Pathway Alterations: Clinical and preclinical data have shown the potential of LP-184 in tumors with mutations in other DDR genes, including CHK2 and STK11/KEAP1.[8]

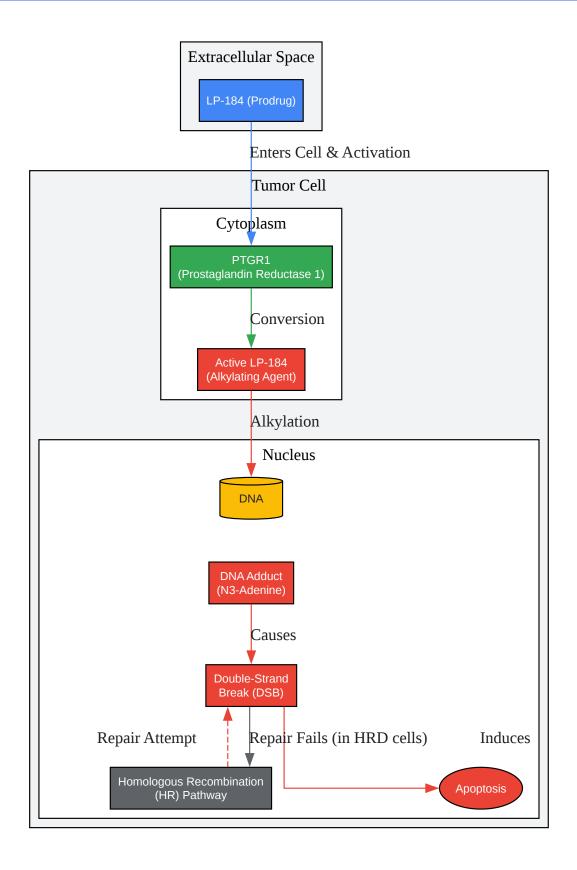
Mechanism of Action

LP-184's mechanism of action is a multi-step process that leads to targeted cancer cell death:

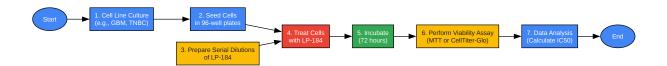
- Tumor-Selective Activation: LP-184, an inert prodrug, is administered systemically. In the tumor microenvironment of cancers that overexpress PTGR1, it is metabolized into a highly reactive alkylating agent.[2][3][4][5]
- DNA Adduct Formation: The activated form of LP-184 covalently binds to DNA, primarily at the N3-adenine position, forming DNA adducts.[4]
- Induction of Double-Strand Breaks: These adducts lead to the formation of lethal doublestrand breaks (DSBs) in the DNA of cancer cells.[2][3][4]
- Synthetic Lethality in DDR-Deficient Cells: In healthy cells, these DSBs can be repaired by the homologous recombination pathway. However, in cancer cells with HRD, these breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[7]

Signaling Pathway Diagram









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